molecular formula C16H18BNOP B145658 (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane CAS No. 130666-29-4

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane

Cat. No.: B145658
CAS No.: 130666-29-4
M. Wt: 282.1 g/mol
InChI Key: HFQSZXGZKVQAIL-LRHMITQJSA-N
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Description

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is a chiral compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a borane group attached to an oxazaphospholidine ring. The presence of chiral centers in its structure makes it an important molecule for asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane typically involves the following steps:

    Formation of the Oxazaphospholidine Ring: This step involves the reaction of a suitable phosphine with an amino alcohol to form the oxazaphospholidine ring. The reaction is usually carried out under inert conditions to prevent oxidation.

    Introduction of the Borane Group: The borane group is introduced by reacting the oxazaphospholidine intermediate with a borane reagent, such as borane-tetrahydrofuran complex. This reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining the reaction conditions and improving the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced borane derivatives.

    Substitution: The borane group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces reduced borane derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for the production of enantiomerically pure compounds.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature allows researchers to investigate the stereochemical aspects of biological processes.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its unique structure and reactivity make it a promising molecule for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral catalyst helps in the efficient synthesis of various chemical products.

Mechanism of Action

The mechanism of action of (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane involves its interaction with molecular targets through its chiral centers. The compound can form complexes with metal ions, which then participate in catalytic cycles. These interactions facilitate various chemical transformations, making the compound an effective catalyst in asymmetric synthesis.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S,5R)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine: Lacks the borane group but shares the oxazaphospholidine ring structure.

    (2R,4S,5R)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-oxide: Contains an oxide group instead of borane.

Uniqueness

The presence of the borane group in (2R,4S,5R)-(+)-2,5-Diphenyl-3,4-dimethyl-1,3,2-oxazaphospholidine-2-borane distinguishes it from other similar compounds. This unique feature enhances its reactivity and makes it particularly useful in catalytic applications.

Properties

InChI

InChI=1S/C16H18BNOP/c1-13-16(14-9-5-3-6-10-14)19-20(17,18(13)2)15-11-7-4-8-12-15/h3-13,16H,1-2H3/t13-,16-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQSZXGZKVQAIL-LRHMITQJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-][P+]1(N(C(C(O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-][P+]1(N([C@H]([C@H](O1)C2=CC=CC=C2)C)C)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BNOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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